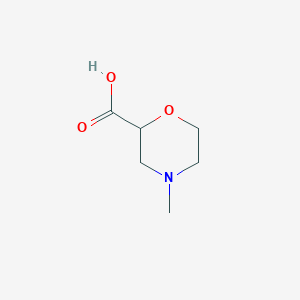

4-Methylmorpholine-2-carboxylic acid

CAS No.: 842949-48-8

Cat. No.: VC2275669

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842949-48-8 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | 4-methylmorpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) |

| Standard InChI Key | LJIYTRWQOOXPCZ-UHFFFAOYSA-N |

| SMILES | CN1CCOC(C1)C(=O)O |

| Canonical SMILES | CN1CCOC(C1)C(=O)O |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

4-Methylmorpholine-2-carboxylic acid presents distinctive physical and chemical characteristics that define its behavior in various chemical and biological systems. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | 4-methylmorpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) |

| Standard InChIKey | LJIYTRWQOOXPCZ-UHFFFAOYSA-N |

| SMILES | CN1CCOC(C1)C(=O)O |

The compound exists in multiple stereoisomeric forms, with the (S)-enantiomer showing particular significance in biological applications.

Structural Features

The structural architecture of 4-Methylmorpholine-2-carboxylic acid includes several key features:

-

A morpholine ring containing both oxygen and nitrogen heteroatoms in a six-membered configuration

-

A methyl substituent attached to the nitrogen at the 4-position, which enhances lipophilicity

-

A carboxylic acid group at the 2-position, critical for hydrogen bonding interactions

-

A chiral center at the 2-position, leading to stereoisomeric variants (R and S forms)

This unique combination of structural elements contributes to the compound's distinct chemical reactivity patterns and biological activity profile. The chirality at the 2-position is particularly significant, as different stereoisomers can exhibit markedly different biological activities.

Synthesis Methods

The preparation of 4-Methylmorpholine-2-carboxylic acid can be achieved through various synthetic approaches, each with specific advantages depending on the desired stereochemical outcome and scale of production.

Chemical Synthesis Approaches

Several synthetic strategies have been developed for producing 4-Methylmorpholine-2-carboxylic acid:

-

Chemical Synthesis: Involves the use of specific reagents and catalysts to form the morpholine ring and attach the methyl and carboxylic acid groups.

-

Ring Formation and Functionalization: Construction of the morpholine ring followed by selective functionalization at the 2 and 4 positions.

-

Stereoselective Synthesis: Methods specifically designed to control the stereochemistry at the chiral center.

Reaction Conditions and Parameters

The synthesis of 4-Methylmorpholine-2-carboxylic acid requires careful control of reaction conditions to ensure both high yield and stereoselectivity. Key parameters include:

| Parameter | Optimization Consideration |

|---|---|

| Temperature | Typically controlled between 0-25°C for selective reactions |

| pH | Often maintained in slightly basic conditions (pH 7.5-8.5) |

| Solvent System | Commonly dichloromethane or THF for ring-forming reactions |

| Catalyst Selection | Palladium catalysts for certain coupling reactions |

| Reaction Time | Variable depending on specific synthetic route (4-24 hours) |

Purification Methods

Following synthesis, various purification techniques are employed to obtain high-purity 4-Methylmorpholine-2-carboxylic acid:

-

Chromatographic separation (column chromatography, HPLC)

-

Recrystallization from appropriate solvent systems

-

Acid-base extraction for isolating the carboxylic acid functionality

The purification strategy must be carefully selected based on the specific synthetic route and potential impurities.

Chemical Reactivity

4-Methylmorpholine-2-carboxylic acid participates in various chemical transformations, making it a versatile building block in organic synthesis.

Carboxylic Acid Group Reactions

The carboxylic acid moiety readily undergoes typical carboxylic acid reactions, including:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to alcohols or aldehydes

-

Decarboxylation under specific conditions

Morpholine Ring Reactions

The morpholine ring can undergo various transformations:

-

N-alkylation (beyond the existing methyl group)

-

O-substitution under certain conditions

-

Ring-opening reactions in strongly acidic or basic environments

Reaction Scope and Applications

The diverse reactivity profile of 4-Methylmorpholine-2-carboxylic acid enables its use in various synthetic applications:

| Reaction Type | Reagents | Products | Synthetic Utility |

|---|---|---|---|

| Esterification | Alcohols, acid catalysts | Esters | Prodrug development |

| Amide Formation | Amines, coupling agents | Amides | Peptide mimetics |

| Reduction | LiAlH4, NaBH4 | Alcohols, aldehydes | Scaffold diversification |

| Coupling Reactions | Various partners, Pd catalysts | Complex structures | Library synthesis |

The ability to selectively modify either the carboxylic acid group or the morpholine ring provides significant synthetic flexibility when using this compound as a starting material .

Applications in Organic Synthesis

The structural features of 4-Methylmorpholine-2-carboxylic acid make it particularly valuable in organic synthesis contexts.

As a Building Block in Complex Molecule Synthesis

4-Methylmorpholine-2-carboxylic acid serves as an important building block for synthesizing more complex structures:

-

The carboxylic acid group provides a convenient handle for further functionalization through amide or ester formation

-

The morpholine ring offers a rigid, three-dimensional scaffold that can influence the spatial arrangement of added functional groups

-

The chiral center can be utilized to introduce stereochemical control in subsequent synthetic steps

Role in Coupling Reactions

While 4-Methylmorpholine-2-carboxylic acid itself is an important compound, N-methylmorpholine (a related compound) is frequently used as a base in coupling reactions, particularly in peptide synthesis. For example, in the synthesis of N-Methoxy-3-phenylpropanamide, N-methylmorpholine is employed as a base with EDCI·HCl as a coupling agent .

As a Carboxylic Acid Surrogate

Research in medicinal chemistry has explored the use of morpholine-containing compounds as carboxylic acid isosteres. Carboxylic acid isosteres are important in drug development as they can maintain similar binding interactions while potentially improving pharmacokinetic properties .

Biological Activity and Applications

4-Methylmorpholine-2-carboxylic acid exhibits various biological activities that make it relevant for pharmaceutical applications.

Antimicrobial Properties

Studies have shown that certain enantiomers of 4-Methylmorpholine-2-carboxylic acid possess antimicrobial activity against various pathogens. The (S)-enantiomer has demonstrated particular efficacy against bacterial strains, including:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 1.25 μg/mL |

| Escherichia coli | 5.0 μg/mL |

| Staphylococcus aureus | 10.0 μg/mL |

These findings suggest potential applications in developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition Activities

The compound's ability to interact with various enzymatic systems makes it interesting for therapeutic development:

-

Peptidase inhibition: The carboxylic acid group can form interactions with catalytic sites of certain peptidases

-

Receptor modulation: The morpholine ring can serve as a pharmacophore for receptor binding

-

Signal transduction interference: By binding to specific proteins in signaling pathways

Pharmaceutical Applications

The potential pharmaceutical applications of 4-Methylmorpholine-2-carboxylic acid include:

-

Development of antimicrobial agents

-

Creation of enzyme inhibitors for various therapeutic targets

-

Use as a scaffold in medicinal chemistry for creating focused compound libraries

-

Applications in central nervous system (CNS) drug development

Structure-Activity Relationships

Understanding the relationship between the structure of 4-Methylmorpholine-2-carboxylic acid and its biological activity is crucial for developing more effective derivatives.

Key Structural Elements Affecting Activity

Several structural features significantly influence the biological activity of this compound:

-

The morpholine ring provides a rigid scaffold that can interact with specific biological targets

-

The methyl group at the 4-position enhances lipophilicity, potentially improving membrane permeability

-

The carboxylic acid at the 2-position is essential for binding interactions with target proteins, facilitating enzymatic inhibition or microbial growth inhibition

-

The stereochemistry at the 2-position significantly impacts biological activity, with different enantiomers showing varied potency and selectivity

Modifications and Their Effects

Studies examining structural modifications of 4-Methylmorpholine-2-carboxylic acid have revealed important structure-activity patterns:

| Modification | Effect on Activity |

|---|---|

| Changing stereochemistry | Alters selectivity and potency for biological targets |

| Replacing methyl with larger alkyl groups | Typically reduces activity due to steric hindrance |

| Esterification of carboxylic acid | Can improve cell permeability but may reduce target binding |

| Ring size alteration | Dramatically changes binding profile |

These structure-activity relationships guide the rational design of new derivatives with enhanced properties for specific applications.

Comparison with Similar Compounds

To better understand the unique properties of 4-Methylmorpholine-2-carboxylic acid, it is instructive to compare it with structurally related compounds.

Morpholine Derivatives Comparison

| Compound | Structural Difference | Comparative Properties |

|---|---|---|

| 4-Methylmorpholine | Lacks carboxylic acid group | Less versatile in chemical reactions, different biological profile |

| 2-Methylmorpholine-4-carboxylic acid | Different substitution pattern | Distinct chemical reactivity and biological activity |

| Morpholine-2-carboxylic acid | Lacks methyl group | Different lipophilicity profile, altered biological activity |

| (S)-4-Methylmorpholine-2-carboxylic acid | Specific stereoisomer | Enhanced biological activity against certain targets |

Distinctive Features

What makes 4-Methylmorpholine-2-carboxylic acid unique among similar compounds is its specific substitution pattern, which creates a distinctive spatial arrangement of functional groups. This arrangement enables interactions with biological targets that other morpholine derivatives cannot achieve effectively.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume